3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride
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Overview
Description
“3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound. It is related to the class of compounds known as carboxylic acids, which are organic compounds that contain a carboxyl functional group . The carboxyl group consists of a carbonyl group (a carbon double bonded to an oxygen) and a hydroxyl group (a hydrogen bonded to an oxygen) .
Molecular Structure Analysis
The molecular structure of carboxylic acids, such as “this compound”, involves a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape around the carbonyl carbon .Chemical Reactions Analysis
Carboxylic acids are key players in human and animal metabolism . They can undergo various reactions, including reactions involving the O-H bond (acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond), decarboxylation (reactions in which the R-C bond is broken in such a way that CO2 is lost and R-H is formed), and substitution on the R group .Scientific Research Applications
Synthesis and Chemical Reactions
The research on 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride primarily focuses on its synthesis and utility in chemical reactions. A pivotal study highlighted the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl)bicyclo[1.1.0]butanes, showcasing the introduction of a nitrogen nucleophile at the 3 position of the derived cyclobutane. This process enables the production of precursors for α-amino cyclobutane carboxylic acids, further transformable to diacids through carbonylation and reduction steps, indicating the chemical's potential in synthesizing complex organic compounds (Gaoni, 1988).
Cyclization Reactions
Another significant application involves cyclization reactions of methyl 3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylates, leading to products with high enantiomeric purity. Such stereoselective cyclizations, retaining configuration, underscore the chemical's role in producing complex molecules with precise stereochemistry, crucial for pharmaceutical synthesis (Betts et al., 1999).
Electrocyclic Reactions
Research has also explored the competition between ester and formyl groups in controlling torquoselectivity in cyclobutene electrocyclic reactions. The synthesis of methyl 3-formylcyclobutene-3-carboxylate and its thermolysis to produce methyl (2H)-pyrane-5-carboxylate confirms theoretical predictions about such reactions, highlighting the utility of 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid; hydrochloride in studying reaction mechanisms (Niwayama & Houk, 1992).
Mechanism of Action
Properties
IUPAC Name |
3-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c1-11(7,10)5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBSAUYUBAOOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378499-11-5 |
Source
|
Record name | rac-(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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